4-phenyl-2-(1H-pyrrol-1-yl)-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide
Description
The compound 4-phenyl-2-(1H-pyrrol-1-yl)-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide is a hybrid heterocyclic molecule featuring a thiazole core substituted at position 4 with a phenyl group, at position 2 with a pyrrole ring, and at position 5 with a carboxamide group linked to a 1,3,4-thiadiazole moiety. This architecture combines multiple pharmacophoric elements, including aromatic systems (phenyl, pyrrole) and heterocycles (thiazole, thiadiazole), which are often associated with bioactivity in medicinal chemistry .
Formation of the thiazole ring via cyclization reactions.
Introduction of the pyrrole substituent using 2,5-dimethoxytetrahydrofuran in glacial acetic acid .
Coupling of the carboxamide-thiadiazole moiety via amidation or condensation reactions, as seen in thiadiazole-carboxamide syntheses .
The compound’s structural complexity positions it as a candidate for diverse biological interactions, particularly in targeting enzymes or receptors associated with apoptosis or kinase inhibition, based on similarities to compounds in the provided evidence .
Properties
Molecular Formula |
C16H11N5OS2 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
4-phenyl-2-pyrrol-1-yl-N-(1,3,4-thiadiazol-2-yl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C16H11N5OS2/c22-14(19-15-20-17-10-23-15)13-12(11-6-2-1-3-7-11)18-16(24-13)21-8-4-5-9-21/h1-10H,(H,19,20,22) |
InChI Key |
MCTVHJDQJAFPNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)N3C=CC=C3)C(=O)NC4=NN=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-2-(1H-pyrrol-1-yl)-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide typically involves multi-step reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.
Formation of Thiadiazole Ring: The thiadiazole ring is often synthesized by the cyclization of thiosemicarbazides with carbon disulfide in the presence of a base.
Coupling Reactions: The phenyl and pyrrole groups are introduced through coupling reactions, such as Suzuki or Stille coupling, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-2-(1H-pyrrol-1-yl)-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyrrole rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper, and other transition metals for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit broad-spectrum antimicrobial properties. For instance, studies have shown that derivatives of thiadiazoles demonstrate significant activity against various bacterial and fungal strains. The mechanism of action often involves interference with microbial cell wall synthesis or inhibition of essential enzymes .
Anticancer Properties
Several studies have highlighted the anticancer potential of compounds similar to 4-phenyl-2-(1H-pyrrol-1-yl)-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide. Research has demonstrated that certain derivatives can induce apoptosis in cancer cell lines by activating specific signaling pathways. For example, thiazole derivatives have been evaluated for their cytotoxic effects on human breast carcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cells .
Antioxidant Activity
The compound's potential as an antioxidant has also been explored. Antioxidants are vital in mitigating oxidative stress-related diseases. The presence of multiple functional groups in this compound may enhance its ability to scavenge free radicals and protect cellular components from oxidative damage .
Pesticidal Properties
The unique structural characteristics of this compound may also allow it to function as a pesticide. Compounds with similar structures have shown efficacy against agricultural pests by disrupting their metabolic pathways or acting as growth regulators .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include the formation of the thiazole and thiadiazole rings through condensation reactions involving appropriate precursors. Various reagents such as oxidizing agents and nucleophiles are employed to facilitate these transformations. Characterization techniques like NMR spectroscopy and mass spectrometry are utilized to confirm the structure and purity of the synthesized compounds.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Antimicrobial Activity | Evaluated the efficacy against bacterial strains | Showed significant inhibition against Staphylococcus aureus |
| Anticancer Evaluation | Tested on MCF-7 cell lines | Induced apoptosis at IC50 values < 10 µM |
| Antioxidant Potential | Assessed using DPPH assay | Demonstrated effective radical scavenging activity |
Mechanism of Action
The mechanism of action of 4-phenyl-2-(1H-pyrrol-1-yl)-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
The table below summarizes key structural and synthetic differences between the target compound and related molecules from the evidence:
Key Observations :
- Thiadiazole vs. Thiazole Core : The target compound’s thiazole-thiadiazole hybrid may enhance rigidity and π-π stacking compared to standalone thiadiazoles () or thiazoles (). This could influence binding affinity in enzyme pockets .
- Substituent Effects : The phenyl group at position 4 (target compound) contrasts with pyridinyl () or halogenated aryl groups (). Electron-withdrawing groups (e.g., chloro in ) improve solubility and target engagement, whereas pyrrole’s electron-rich nature may alter redox properties .
- Carboxamide Linkage: The carboxamide-thiadiazole moiety in the target compound mirrors hydrazone-linked thiadiazoles in , which showed strong apoptotic activity.
Data Tables
Table 1: Comparative Spectral Data
Biological Activity
The compound 4-phenyl-2-(1H-pyrrol-1-yl)-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide is a complex organic molecule characterized by its unique structural features, including a thiazole ring fused with a pyrrole and a thiadiazole moiety. This intricate structure suggests significant potential for various biological activities, making it a subject of interest in medicinal chemistry.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 353.4 g/mol. The presence of multiple heterocycles and functional groups enhances its reactivity and biological activity compared to structurally similar compounds.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(1H-pyrrol-1-yl)phenylacetic acid | Pyrrole and phenyl groups | Simpler structure focused on acetic acid functionality |
| Ethanone, 1-[4-(1-methyl-1H-pyrrol-2-yl)phenyl] | Contains methyl-substituted pyrrole | Emphasis on ketone functionality |
| 4-(2-(1H-pyrazol-1-yl)ethoxy)phenylboronic acid | Pyrazole ring with boronic acid | Focus on boron chemistry in medicinal applications |
Biological Activities
Research indicates that derivatives of the 1,3,4-thiadiazole and thiazole moieties exhibit a broad spectrum of biological activities, including:
- Antimicrobial Activity : The compound shows promising antimicrobial effects against various pathogens. Studies have reported that related thiadiazole derivatives possess significant antibacterial and antifungal properties. For instance, some derivatives demonstrated effective inhibition against Phytophthora infestans with EC50 values lower than that of standard treatments .
- Anticancer Properties : The thiazole ring is known for its anticancer activities. Research has highlighted that thiazole derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : Compounds containing the thiadiazole moiety have shown anti-inflammatory potential by inhibiting pro-inflammatory cytokines and mediators .
The biological activity of this compound can be attributed to its ability to interact with specific biomolecules:
- Protein Binding : The compound may bind to proteins involved in cellular signaling pathways, thereby modulating their activity.
- Nucleic Acid Interaction : Potential interactions with DNA or RNA could influence gene expression and cellular processes.
- Enzyme Inhibition : The compound might serve as an inhibitor for various enzymes, contributing to its anticancer and antimicrobial effects.
Case Studies
Several studies have explored the biological activity of similar compounds:
- A study on thiadiazole derivatives indicated their effectiveness against Staphylococcus aureus and Escherichia coli, showcasing their potential as antibacterial agents .
- Another investigation focused on the anticancer properties of thiazole derivatives, revealing their ability to induce apoptosis in cancer cell lines through mitochondrial pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
